An In-Depth Technical Guide to 2-Chloro-5-phenylthiophene: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-5-phenylthiophene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-phenylthiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, explore a robust synthetic methodology, discuss its applications in drug development, and outline essential safety and handling protocols.
Core Molecular Attributes
2-Chloro-5-phenylthiophene is an aromatic heterocyclic compound characterized by a central thiophene ring substituted with a chlorine atom and a phenyl group at the 2 and 5 positions, respectively.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇ClS | [1] |
| Molecular Weight | 194.68 g/mol | [1] |
| CAS Number | 40133-23-1 | [1] |
| Melting Point | 83-84 °C | [1] |
| Boiling Point | 286 °C | [1] |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
Strategic Synthesis via Suzuki-Miyaura Coupling
The synthesis of 2-Chloro-5-phenylthiophene is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
The reaction proceeds by coupling a thiophene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 2-Chloro-5-phenylthiophene.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of 2-Chloro-5-phenylthiophene based on established Suzuki-Miyaura coupling methodologies.[4]
Materials:
-
2-Bromo-5-chlorothiophene
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or a similar palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand)
-
Potassium fluoride (KF) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Silica gel
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromo-5-chlorothiophene (1 equivalent), phenylboronic acid (1.5 equivalents), and anhydrous potassium fluoride (3 equivalents).
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃ and an appropriate ligand) to the Schlenk tube.[4] Following this, add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the Schlenk tube with a Teflon screw cap and heat the reaction mixture to 80-110 °C with vigorous stirring.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solution through a pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel to yield pure 2-Chloro-5-phenylthiophene.
Applications in Drug Development and Medicinal Chemistry
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs.[5][6] The unique electronic properties and the ability of the thiophene ring to act as a bioisostere for a phenyl ring make it a valuable component in the design of novel therapeutic agents.
The presence of both a chloro and a phenyl substituent on the thiophene ring in 2-Chloro-5-phenylthiophene offers several advantages for drug design:
-
Modulation of Physicochemical Properties: The lipophilicity and electronic nature of the molecule can be fine-tuned by modifying the phenyl ring or by replacing the chloro group through further reactions.
-
Scaffold for Further Derivatization: The chlorine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.[7]
-
Potential Biological Activities: Phenylthiophene derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
References
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google P
-
2-chloromethylthiophene - Organic Syntheses Procedure. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])
-
Application in medicinal chemistry and comparison studies. - ResearchGate. (URL: [Link])
-
2-Thiophenecarboxaldehyde, 5-chloro- - the NIST WebBook. (URL: [Link])
-
Thiophene, 2-chloro- - the NIST WebBook. (URL: [Link])
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Synthesis of 2-phenylthiophene - PrepChem.com. (URL: [Link])
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (URL: [Link])
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (URL: [Link])
-
2-Thiophenecarboxaldehyde, 5-chloro- - Cheméo. (URL: [Link])
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